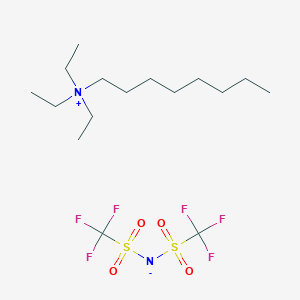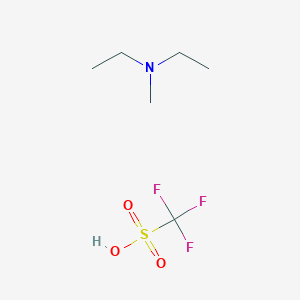
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a melting point of 145°C and a density of 1.3 g/cm3. This compound is a member of the imidazolium family of compounds, which have been widely studied for their unique properties and potential applications in a variety of fields. Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has been used in research for its unique properties and potential applications.
Applications De Recherche Scientifique
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an electrolyte in fuel cells and batteries, and as a reagent for the synthesis of polymers. It has also been used to study the behavior of molecules in solution and for the detection of metal ions in solution.
Mécanisme D'action
The mechanism of action of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) is not yet fully understood. It is believed that the imidazolium ring of the compound acts as an electron donor, allowing it to interact with the cobalt(III) ion and form a complex. This complex then acts as a catalyst for the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) are not yet fully understood. However, some studies have suggested that the compound may have potential applications in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 145°C and a density of 1.3 g/cm3. It is also soluble in many organic solvents, making it easy to use in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with care.
Orientations Futures
The potential applications of bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) are numerous and varied. Further research is needed to better understand the biochemical and physiological effects of the compound and to explore its potential applications in cancer therapy. Additionally, further research is needed to explore its use as a catalyst in organic synthesis and as a reagent for the synthesis of polymers. Finally, further research is needed to study the behavior of molecules in solution and for the detection of metal ions in solution.
Méthodes De Synthèse
Bis(1-butyl-3-methylimidazolium) tetrathiocyanatocobaltate (99%) can be synthesized through a number of different methods. One method involves the reaction of 1-butyl-3-methylimidazolium chloride with cobalt(III) chloride in the presence of an aqueous solution of sodium tetrathiocyanate. This reaction produces the desired product, which can then be purified and dried.
Propriétés
InChI |
InChI=1S/2C8H15N2.4CNS.Co/c2*1-3-4-5-10-7-6-9(2)8-10;4*2-1-3;/h2*6-8H,3-5H2,1-2H3;;;;;/q2*+1;4*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZOVKNQCWNNDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CoN8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)



![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)
